molecular formula C6H11NO5 B8274829 Morpholine oxalate CAS No. 18257-23-3

Morpholine oxalate

Cat. No. B8274829
CAS RN: 18257-23-3
M. Wt: 177.16 g/mol
InChI Key: ZKSZSWJQBXLNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08039497B2

Procedure details

1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-thiol (0.4 mmol) was dissolved in methanol (100 mL) at room temperature. A solution of potassium carbonate in water was added dropwise until pH 9. After 15 min. under stirring a solution of 4-(2-chloroethyl)morpholine hydrochloride (0.4 mmol) in water (20 mL) was added. The reaction was left under stirring at room temperature overnight. The methanol was evaporated and after extraction with CH2Cl2 the organic layer was dried over magnesium sulphate then evaporated and finally purified by chromatographic column to give a dark orange oil. The purified product was dissolved in ether (20 mL) and mixed with a solution of oxalic acid (0.31 mmol) in EtOAc (5 mL) to give 4-(2-(3,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-ylthio)ethyl)morpholine oxalate (0.147 g, yield=84%) as a white precipitate which was filtered off and dried in vacuo. H1NMR (300 MHz, DMSO, 25° C.) δ: 7.93 (d, J=2.4 Hz, 1H); 7.82 (d, J=8.7 Hz, 1H); 7.61 (dd, J=2.4 Hz, J=8.6 Hz, 1H); 3.66 (t, J=4.6 Hz, 4H); 3.32 (t, J=6.8 Hz, 2H); 2.983 (t, J=7.0 Hz, 2H); 2.78 (brs, 4H); 2.47 (s, 3H) ppm. EM (ES+) m/z=373 (100%) [M+H]+. C17H20Cl2N4O5S (463.0) calc. C, 44.07%; H, 4.35%; N, 12.09%; S=6.92%. found C, 43.79%; H, 4.60%; N, 11.87%; S,=6.75%.
Name
1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-thiol
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.4 mmol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0.31 mmol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
84%

Identifiers

REACTION_CXSMILES
ClC1C=C(N2C(C)=NC(S)=N2)C=CC=1Cl.C(=O)([O-])[O-].[K+].[K+].Cl.ClCC[N:26]1[CH2:31][CH2:30][O:29][CH2:28][CH2:27]1.[C:32]([OH:37])(=[O:36])[C:33]([OH:35])=[O:34]>CO.O.CCOCC.CCOC(C)=O>[C:32]([OH:37])(=[O:36])[C:33]([OH:35])=[O:34].[NH:26]1[CH2:31][CH2:30][O:29][CH2:28][CH2:27]1 |f:1.2.3,4.5,11.12|

Inputs

Step One
Name
1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-thiol
Quantity
0.4 mmol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)N1N=C(N=C1C)S
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.4 mmol
Type
reactant
Smiles
Cl.ClCCN1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.31 mmol
Type
reactant
Smiles
C(C(=O)O)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
The reaction was left
CUSTOM
Type
CUSTOM
Details
The methanol was evaporated
EXTRACTION
Type
EXTRACTION
Details
after extraction with CH2Cl2 the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
then evaporated
CUSTOM
Type
CUSTOM
Details
finally purified by chromatographic column
CUSTOM
Type
CUSTOM
Details
to give a dark orange oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C(=O)O)(=O)O.N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.147 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 267.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.